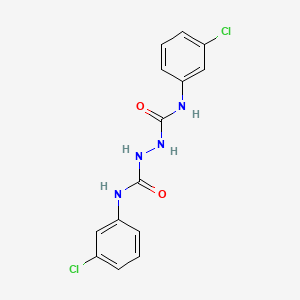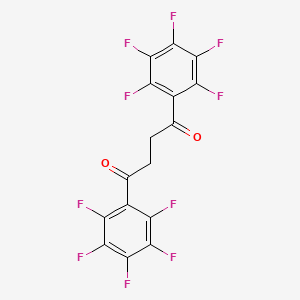
n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(3-clorofenil)hidrazina-1,2-dicarboxamida: es un compuesto químico con la fórmula molecular C14H11Cl2N3O2. Se caracteriza por la presencia de dos grupos 3-clorofenilo unidos a un núcleo de hidrazina-1,2-dicarboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Método del carbonato: Un método común para sintetizar N,N'-Bis(3-clorofenil)hidrazina-1,2-dicarboxamida implica la reacción de 3-cloroanilina con fosgeno para formar 3-clorofenil isocianato.
Método de la cloramina: Otro método implica la reacción de 3-clorofenilhidrazina con cloruro de carbonilo en condiciones controladas para producir N,N'-Bis(3-clorofenil)hidrazina-1,2-dicarboxamida.
Métodos de producción industrial: La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando el método del carbonato debido a su eficiencia y mayor rendimiento. La reacción se lleva a cabo en un entorno controlado para garantizar la seguridad y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Oxidación: Óxidos correspondientes y subproductos clorados.
Reducción: Aminas y derivados de hidrazina.
Sustitución: Derivados de fenilhidrazina sustituidos.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como precursor en la síntesis de varios compuestos heterocíclicos.
- Se emplea en el desarrollo de nuevos materiales con propiedades únicas .
Biología:
- Se ha investigado su posible uso como sonda bioquímica para estudiar mecanismos e interacciones enzimáticas .
Medicina:
- Se ha explorado su posible aplicación terapéutica, particularmente en el desarrollo de nuevos fármacos con propiedades antimicrobianas y anticancerígenas .
Industria:
Mecanismo De Acción
El mecanismo de acción de la N,N'-Bis(3-clorofenil)hidrazina-1,2-dicarboxamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede formar complejos estables con estos objetivos, lo que lleva a la inhibición o modulación de su actividad. Las vías involucradas incluyen la unión a sitios activos y la alteración de la conformación de las moléculas diana, lo que afecta su función .
Comparación Con Compuestos Similares
Compuestos similares:
N,N'-Bis(3-clorofenil)urea: Similar en estructura pero carece del núcleo de hidrazina.
3,3'-Dicloro-hidrazobenceno: Contiene grupos clorofenilo similares pero difiere en la disposición de los grupos funcionales.
Unicidad:
- La presencia de ambos grupos hidrazina y dicarboxamida en la N,N'-Bis(3-clorofenil)hidrazina-1,2-dicarboxamida proporciona reactividad única y potencial para diversas aplicaciones.
- Su capacidad para sufrir múltiples tipos de reacciones químicas lo convierte en un compuesto versátil para la investigación y el uso industrial .
Propiedades
Número CAS |
17696-88-7 |
|---|---|
Fórmula molecular |
C14H12Cl2N4O2 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(3-chlorophenyl)carbamoylamino]urea |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-9-3-1-5-11(7-9)17-13(21)19-20-14(22)18-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22) |
Clave InChI |
XLJWRTSOGRDXLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)





![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)




![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)


